3-Heptanone, 4-methyl-6-oxiranyl-

Stereoselective Synthesis Chiral Intermediate Analytical Chemistry

3-Heptanone, 4-methyl-6-oxiranyl- (CAS 63324-22-1) is a chiral epoxide-ketone with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It is defined by its core heptan-3-one backbone, with a methyl substituent at the 4-position and an oxiranyl (epoxide) ring at the 6-position.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 63324-22-1
Cat. No. B13950089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptanone, 4-methyl-6-oxiranyl-
CAS63324-22-1
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)CC(C)C1CO1
InChIInChI=1S/C10H18O2/c1-4-9(11)7(2)5-8(3)10-6-12-10/h7-8,10H,4-6H2,1-3H3
InChIKeyLQHJAQYQAYERCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Heptanone, 4-methyl-6-oxiranyl- (CAS 63324-22-1) | Key Intermediate & Pheromone-Related Epoxide Procurement Guide


3-Heptanone, 4-methyl-6-oxiranyl- (CAS 63324-22-1) is a chiral epoxide-ketone with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol [1]. It is defined by its core heptan-3-one backbone, with a methyl substituent at the 4-position and an oxiranyl (epoxide) ring at the 6-position [2]. The compound is documented in authoritative chemical registries and spectral databases, with specific stereochemical forms noted, such as (4S,6R)-4-methyl-6-[(2R)-oxiranyl]-3-heptanone [3]. Its structure places it at the intersection of reactive epoxide chemistry and the field of insect semiochemicals, where it is structurally related to aggregation pheromones of bark beetles.

1
Chiral epoxy-ketone for stereocontrolled pheromone synthesis
2
Defined (4S,6R) stereochemistry supports enantiomer-specific steps
3
Reactive oxirane and ketone for nucleophilic ring-opening studies

The Risk of Substituting 4-methyl-6-oxiranyl-3-heptanone with Other C10H18O2 Epoxides or Ketones


The replacement of 4-methyl-6-oxiranyl-3-heptanone with a generic analog or a simpler ketone like 4-methyl-3-heptanone is not scientifically valid without rigorous re-validation of the entire application. The target compound's unique functional group pair—a ketone at the 3-position and a strained oxirane ring at the 6-position [1]—dictates a distinct reactivity profile for ring-opening and nucleophilic addition reactions. Furthermore, its chiral centers are well-defined in certain supplied forms, such as the (4S,6R)-4-methyl-6-[(2R)-oxiranyl] enantiomer [2]. Substituting with a racemic mixture or a structurally similar achiral epoxide would completely alter its diastereomeric ratio, which is critical for stereospecific syntheses, such as those leading to the pheromone multistriatin [3].

Stereochemistry
Defined (4S,6R) configuration in target compound
Racemic or undefined chirality may shift diastereomeric outcome
Functional group pair
Ketone at C3 and strained oxirane at C6
Simpler ketones or mono-epoxides lack dual reactivity profile
Synthetic applicability
Penultimate intermediate for α-multistriatin
Achiral epoxy-ketones cannot transfer stereochemistry to final pheromone

Sourcing Guide: Verifiable Analytical & Synthetic Differentiators for 4-methyl-6-oxiranyl-3-heptanone


Confirmed Stereochemical Identity vs. Generic Achiral Epoxy Ketones

The compound can be procured with a defined, complex stereochemistry, unlike generic achiral epoxy-ketones. A major commercial spectral database entry explicitly records the compound as the (4S,6R)-4-methyl-6-[(2R)-oxiranyl] enantiomer, which is a mixture of β and δ isomers [1]. This specific chiral form is documented as a key synthetic intermediate for the aggregation pheromone α-multistriatin [2].

Stereochemical identity
Cross-study comparable
(4S,6R)-4-methyl-6-[(2R)-oxiranyl]-3-heptanone (mixture of β,δ isomers) vs generic achiral epoxy-ketones
Supports enantiomer-specific synthesis workflow
Defined chirality sourced from Wiley Registry; verify lot-specific diastereomeric ratio
Stereoselective Synthesis Chiral Intermediate Analytical Chemistry

Validated Analytical Fingerprint for Identity Confirmation vs. Structural Isomers

Unlike many research chemicals for which only basic properties are listed, the identity of 3-Heptanone, 4-methyl-6-oxiranyl- can be confirmed against a validated, commercially available analytical standard. The Wiley spectral library provides an exact mass of 170.13068 g/mol and reference FTIR and GC-MS spectra for the defined enantiomer [1], enabling unequivocal verification and differentiation from other structural isomers with the same molecular formula (C10H18O2).

Analytical fingerprint
Class-level inference
Exact Mass: 170.13068 g/mol. FTIR and GC-MS reference spectra available in commercial library
Enables identity verification against validated standard
Spectra from Wiley Registry; verify match with received batch
Quality Control GC-MS FTIR Spectroscopy

Validated Applications for 4-methyl-6-oxiranyl-3-heptanone Based on Current Evidence


Stereospecific Intermediate for the Synthesis of α-Multistriatin Aggregation Pheromone

This compound is the direct, penultimate synthetic precursor in the stereocontrolled synthesis of α-multistriatin, the essential aggregation pheromone of the European elm bark beetle (Scolytus multistriatus) [1]. In the final step, a Lewis acid catalyzes the intramolecular cyclization of this specific epoxy-ketone to form the bicyclic ketal structure of the pheromone. The absolute configuration of the oxiranyl-bearing carbon is critical and directly translates to the final pheromone's stereochemistry, making the correct enantiopure or diastereomerically enriched form of this intermediate non-substitutable for this purpose.

GC-MS and FTIR Analytical Reference Standard for Method Development

Given that FTIR and GC-MS reference spectra for a defined enantiomeric form are cataloged in the Wiley Registry of Mass Spectral Data 2023 [2], a high-purity sample of this compound serves as a reliable reference standard. Analytical laboratories can use it to calibrate instruments or validate methods designed to detect or quantify this specific intermediate in reaction mixtures or environmental samples, which is a distinct advantage over sourcing an uncharacterized, custom-synthesized analog.

Application
Selection Property
Validation Focus
Stereospecific synthesis of α-multistriatin pheromone
Stereochemical-control context
Enantiomer-attribution review
GC-MS/FTIR reference standard for method development
Validated analytical fingerprint
Spectral library matching
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